2-(Benzo[d]thiazol-2-ylthio)-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)ethanone
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Description
2-(Benzo[d]thiazol-2-ylthio)-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)ethanone is a useful research compound. Its molecular formula is C17H16N2O4S3 and its molecular weight is 408.51. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
- The compound 2-(Benzo[d]thiazol-2-ylthio)-1-((1s, 3s)-3-mesityl-3-methylcyclobutyl) ethan-1-one, a benzo[d]thiazole derivative, has been synthesized and characterized through various techniques such as FT-IR, NMR, UV–Vis spectroscopies, TG/DTA thermal analysis method, and single-crystal X-ray diffraction methods. This study contributes to understanding the molecular geometry and structural properties of such compounds (Inkaya, 2018).
Application in Antibiotics
- A study conducted by Maki et al. discusses the formation of oxazolinoazetidinones from benzothiazolyldithioazetidinones, which are related to the synthesis of β-lactam antibiotics. This research is significant in the context of developing novel antibiotics and understanding their mechanistic pathways (Maki, Mitsumori, Sako, & Suzuki, 1981).
Antimicrobial Activity
- The benzothiazole moiety has been incorporated into various compounds, which have been evaluated for their antimicrobial activities. This includes the synthesis and evaluation of compounds like 4-(1H-benz[d]imidazol-2yl)-1,3-thiazol-2-amines for their antibacterial and antifungal activities against various clinical isolates (Reddy & Reddy, 2010).
Electrochemical Synthesis
- The electrochemical synthesis involving compounds with benzothiazolylthio groups has been explored. For instance, the electrochemical oxidation of 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone in the presence of nucleophiles like 2-mercaptobenzothiazole leads to the formation of novel arylthiobenzazoles (Amani & Nematollahi, 2012).
Application in Organic Synthesis
- Research by Petrov et al. delves into the synthesis of benzo[b]furan-2-thiols, which are significant in biological actions and are employed in organic synthesis. This study provides insights into the methods of preparing these compounds, which is relevant to the broader context of organic synthesis and its applications (Petrov, Teplyakov, Androsov, & Yekhlef, 2009).
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-1-[3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S3/c20-16(10-24-17-18-14-5-1-2-6-15(14)25-17)19-8-13(9-19)26(21,22)11-12-4-3-7-23-12/h1-7,13H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUUXGSJJXCKRLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CSC2=NC3=CC=CC=C3S2)S(=O)(=O)CC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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